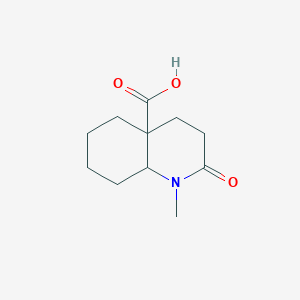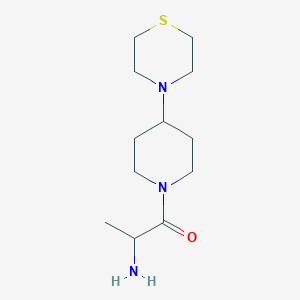
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
- Synthesis of Tertiary Amines : A study focused on synthesizing tertiary amines, including compounds similar to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one, and evaluated their performance as corrosion inhibitors on carbon steel. The compounds were found to be effective anodic inhibitors, protecting iron from anodic dissolution by forming a protective layer on the metal surface. The efficiency of these compounds as inhibitors increased with concentration, demonstrating their potential application in corrosion protection (Gao, Liang, & Wang, 2007).
Biological Activities and Chemical Properties
Anticonvulsive and N-Cholinolytic Activities : Research on new compounds structurally related to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one showcased pronounced anticonvulsive and some peripheral n-cholinolytic activities, without showing antibacterial activity. This indicates the potential use of these compounds in developing treatments for conditions related to convulsions and cholinergic system disorders (Papoyan et al., 2011).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : A study evaluated two cyclodidepsipeptides for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response. These compounds, structurally related to the target molecule, demonstrated excellent inhibitory activity against xanthine oxidase and significantly suppressed the activation of nuclear factor κB, suggesting their potential application in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Antimicrobial Activity
- Novel Thiomorpholine Derived Compounds : A study on the synthesis of novel thiomorpholine-derived compounds, including 1,4-disubstituted 1,2,3-triazoles, explored their antimicrobial activity. Some of these compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of thiomorpholine derivatives for antimicrobial applications (Battula et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUIPPVYPIPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



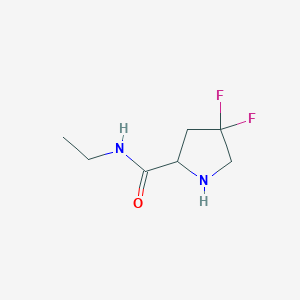

![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

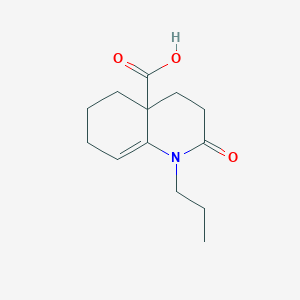
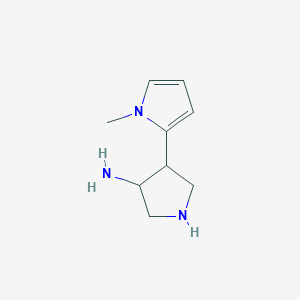
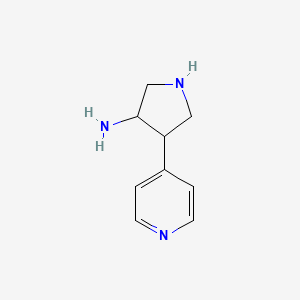
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
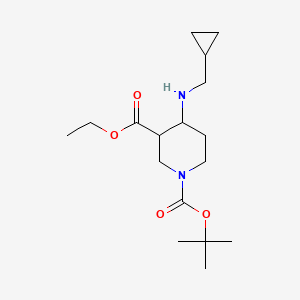
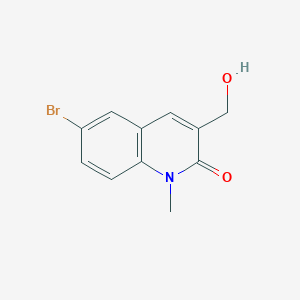

![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)
